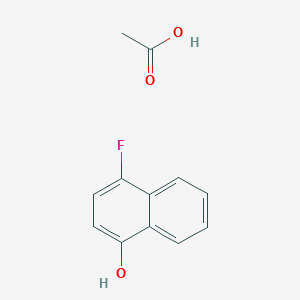

Acetic acid;4-fluoronaphthalen-1-ol

Description

Acetic acid-modified sludge-based biochar (ASBB) is an adsorbent derived from excess sludge (ES) treated with acetic acid (CH₃COOH). ES, a byproduct of wastewater treatment plants, is pyrolyzed to produce sludge-based biochar (SBB), which is then modified with acetic acid to enhance its uranium (U(VI)) adsorption capacity . The modification process introduces carboxyl (-COOH) functional groups and increases porosity, enabling ASBB to achieve a U(VI) removal efficiency of up to 97.8% under optimal conditions (pH = 6.0, adsorbent dosage = 0.30 g/L, contact time = 5.0 min) .

ASBB’s mechanism involves monodentate coordination between U(VI) and -COO⁻ groups on its surface, supported by rapid kinetics (equilibrium in 5.0 min) and high reusability (93% retention after multiple cycles) .

Properties

CAS No. |

90990-92-4 |

|---|---|

Molecular Formula |

C12H11FO3 |

Molecular Weight |

222.21 g/mol |

IUPAC Name |

acetic acid;4-fluoronaphthalen-1-ol |

InChI |

InChI=1S/C10H7FO.C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-2(3)4/h1-6,12H;1H3,(H,3,4) |

InChI Key |

CVBXXKUAXAJWRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=CC=C2F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Unmodified Sludge-Based Biochar (SBB)

HNO₃-Modified Biochar

- Surface Area: HNO₃ treatment increases surface area but risks structural degradation, whereas acetic acid enhances porosity without compromising stability .

- Adsorption Capacity: HNO₃-modified biochar achieves ~85% U(VI) removal, lower than ASBB’s 97.8% .

- Environmental Impact: HNO₃ modification generates hazardous waste, unlike the eco-friendly acetic acid process .

Fe₃O₄-Modified SBB

Amidoxime-Functionalized Adsorbents

- Selectivity : Amidoxime groups show high specificity for U(VI) but require complex synthesis .

- Kinetics : Slower adsorption rates (equilibrium ~30–60 min) compared to ASBB .

- Reusability : Lower cycle stability (~80% retention after 5 cycles) versus ASBB’s 93% .

Data Tables

Table 1: Comparison of Key Adsorption Parameters

Table 2: Thermodynamic and Kinetic Parameters of ASBB

| Parameter | Value |

|---|---|

| Langmuir Capacity (qₘ) | 112.4 mg/g |

| Pseudo-Second-Order k₂ | 0.45 g/mg·min |

| ΔH (Enthalpy) | +28.6 kJ/mol (endothermic) |

| ΔS (Entropy) | +0.15 kJ/mol·K |

Mechanistic Insights

- Porosity Enhancement : Acetic acid increases ASBB’s surface area from 198 m²/g (SBB) to 312 m²/g, facilitating U(VI) access to adsorption sites .

- Functional Group Contribution: -COOH groups bind U(VI) via monodentate coordination, confirmed by FTIR and XPS analyses .

- Selectivity : ASBB preferentially adsorbs U(VI) over competing ions (e.g., Ca²⁺, Mg²⁺) due to strong -COO⁻ interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoronaphthalen-1-ol and its acetic acid derivatives?

- Methodological Answer :

- Direct Fluorination : Use fluorinating agents like acetyl hypofluorite under controlled temperatures (-10°C) to introduce fluorine at the 4-position of naphthalen-1-ol. This method avoids side reactions common with electrophilic fluorination .

- Acetic Acid Derivative Synthesis : React 4-fluoronaphthalen-1-ol with chloroacetic acid in a basic medium (e.g., NaOH) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield .

- Table: Comparative Reaction Conditions

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Direct Fluorination | Acetyl hypofluorite, -10°C | 75–85% | Handling volatile fluorides |

| Nucleophilic Substitution | 4-Fluoronaphthalen-1-ol, NaOH, 80°C | 60–70% | Competing hydrolysis reactions |

Q. How can the purity of 4-fluoronaphthalen-1-ol be validated in academic research?

- Methodological Answer :

- Titration : Adapt acid-base titration using standardized NaOH (0.1 M) with phenolphthalein. Ensure solvent compatibility (e.g., ethanol) to dissolve the hydrophobic compound .

- Spectroscopy : Employ to confirm fluorine incorporation and to verify aromatic proton environments. Compare with reference spectra in databases like PubChem .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of 4-fluoronaphthalen-1-ol compared to non-fluorinated analogs?

- Methodological Answer :

- Acidity Studies : Measure pKa via potentiometric titration in aqueous ethanol. Fluorine’s electronegativity increases acidity by stabilizing the deprotonated form. Compare with chlorinated analogs (e.g., 4-chloronaphthalen-1-ol) .

- Computational Analysis : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. Fluorine reduces electron density at the 1-position, altering electrophilic substitution patterns .

Q. What strategies mitigate competing side reactions during fluorination of naphthalenol derivatives?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates. For example, fluorination of naphthalenol with xenon difluoride (XeF) in anhydrous DMF .

- Regioselective Protection : Temporarily block reactive sites (e.g., 2-position) with trimethylsilyl groups before fluorination. Deprotect post-reaction using tetrabutylammonium fluoride (TBAF) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in acetic acid derivatives of 4-fluoronaphthalen-1-ol?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve bond angles and fluorine positioning, as demonstrated in studies of fluorinated naphthalene analogs .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFO) with <2 ppm error. Compare isotopic patterns with theoretical simulations .

Q. What methodologies address contradictions in reported reaction yields for fluorinated naphthalenol derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling of 4-fluoronaphthalen-1-ol with boronic acids .

- Meta-Analysis : Compile literature data (e.g., from Reaxys) to identify outliers. Statistically correlate yield with reaction time or purification methods (e.g., column vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.